

An In-depth Technical Guide to 1H-Indole, 2-(2-furanyl)-

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Compound of Interest

Compound Name: 1H-Indole, 2-(2-furanyl)
Cat. No.: B15331074

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IUPAC Name: 2-(Furan-2-yl)-1H-indole

CAS Number: 54864-36-7

This technical guide provides a comprehensive overview of the chemical compound 2-(furan-2-yl)-1H-indole, including its synthesis, physicochemical properties, and known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

The fundamental properties of 2-(furan-2-yl)-1H-indole are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
Molecular Formula	C12H9NO
Molecular Weight	183.21 g/mol
Appearance	Off-white to light yellow powder
Melting Point	122-124 °C
Solubility	Soluble in organic solvents such as DMSO, methanol, and ethyl acetate.



Synthesis of 2-(Furan-2-yl)-1H-indole

The synthesis of 2-aryl indoles, including 2-(furan-2-yl)-1H-indole, can be achieved through several established synthetic routes. The Fischer indole synthesis is a classic and widely applicable method.[1][2] Additionally, modern cross-coupling reactions, particularly those catalyzed by palladium, offer an alternative and efficient approach.[3][4][5]

Experimental Protocol: Fischer Indole Synthesis

A plausible and commonly employed method for the synthesis of 2-(furan-2-yl)-1H-indole is the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine with 2-acetylfuran.[1][2][6]

Materials:

- Phenylhydrazine
- 2-Acetylfuran
- Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., HCl, H2SO4, ZnCl2)[1]
- Ethanol
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

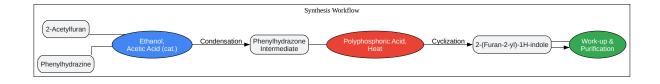
Procedure:

• Formation of the Phenylhydrazone: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and 2-acetylfuran (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir the



mixture at room temperature for 2-4 hours. The formation of the phenylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

- Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
- Cyclization: To the crude phenylhydrazone, add polyphosphoric acid (PPA) (a sufficient amount to ensure stirring). Heat the mixture to 80-100 °C and stir for 1-3 hours.[7] Monitor the progress of the cyclization by TLC.
- Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with water and then with brine. Dry
 the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
 Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(furan-2-yl)-1H-indole.
- Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR,
 ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.





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A generalized workflow for the Fischer indole synthesis of 2-(furan-2-yl)-1H-indole.

Biological Activities and Potential Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[8] The incorporation of a furan moiety can further modulate the pharmacological properties of the indole core. While specific quantitative data for 2-(furan-2-yl)-1H-indole is limited in publicly available literature, studies on closely related analogues and derivatives provide strong indications of its potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Activity

Derivatives of the furan-indole scaffold have demonstrated promising anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

A study on 2-(thiophen-2-yl)-1H-indole derivatives, which are close structural analogues of 2-(furan-2-yl)-1H-indole, revealed potent cytotoxic activity against the HCT-116 human colon cancer cell line.[8] The reported IC₅₀ values for the most active compounds in this series are presented in the table below.

Compound	IC50 against HCT-116 (μM)
Analogue 4g	7.1 ± 0.07
Analogue 4a	10.5 ± 0.07
Analogue 4c	11.9 ± 0.05
Doxorubicin (Control)	> 98% inhibition at test concentration
Data from a study on 2-(thiophen-2-yl)-1H-indole derivatives.[8]	

The anticancer mechanism for these analogues was attributed to cell cycle arrest at the S and G2/M phases and the modulation of microRNA expression.[8]



Furthermore, hybrid molecules incorporating benzofuran and indole moieties have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, particularly for non-small-cell lung cancer.[9] One such derivative, 8aa, demonstrated significant inhibition of EGFR phosphorylation and its downstream signaling pathways.[9]

Antimicrobial Activity

The furan and indole moieties are present in numerous compounds with established antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for 2-(furan-2-yl)-1H-indole against various bacterial and fungal strains are not readily available, derivatives containing the 2-(furan-2-yl) moiety have been synthesized and evaluated for their antimicrobial activity. For instance, certain 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown moderate to good activity against both Gram-positive and Gramnegative bacteria, as well as fungal species.[10]

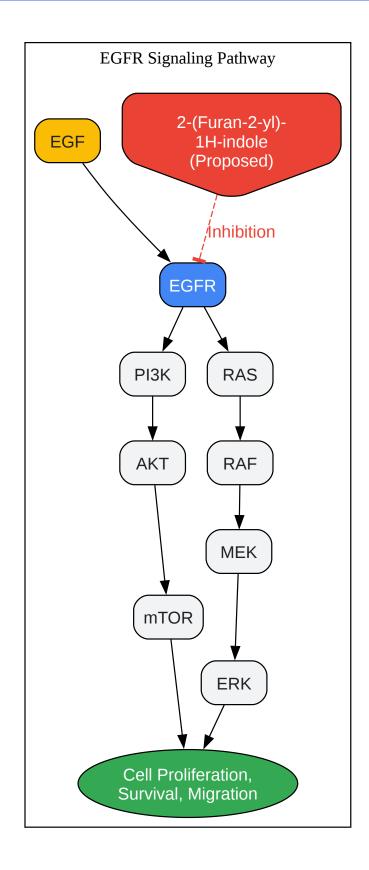
Potential Signaling Pathway Modulation

Based on the observed biological activities of closely related compounds, 2-(furan-2-yl)-1H-indole may exert its effects through the modulation of critical cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration.[11] Its overactivation is a hallmark of many cancers. Benzofuran-indole hybrids have been shown to inhibit this pathway by reducing the phosphorylation of EGFR and its downstream effectors, AKT and ERK1/2.[9] It is plausible that 2-(furan-2-yl)-1H-indole could act as an inhibitor at the level of the EGFR tyrosine kinase domain, thereby blocking the signal transduction cascade.





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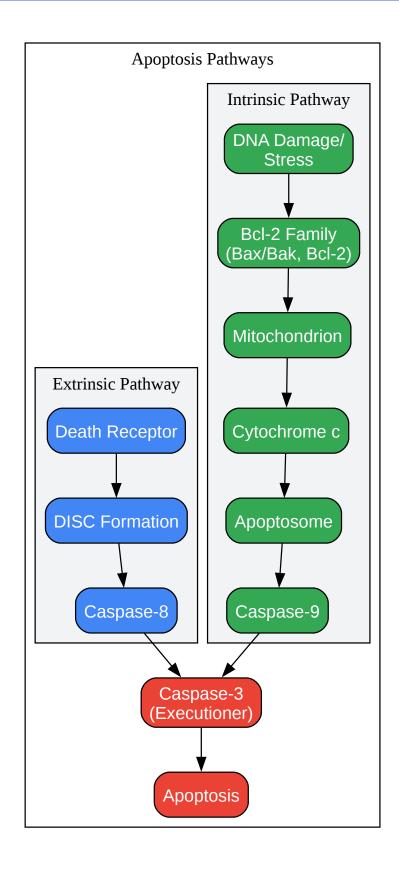
Proposed inhibition of the EGFR signaling pathway by 2-(furan-2-yl)-1H-indole.



Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[12] Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell. The modulation of pro- and anti-apoptotic proteins of the Bcl-2 family is a key regulatory step in the intrinsic pathway.[12][13] Given the anticancer potential of the furan-indole scaffold, it is likely that 2-(furan-2-yl)-1H-indole or its derivatives could induce apoptosis by activating one or both of these pathways.





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